HMBOA D-glucoside

Catalog No.
S565528
CAS No.
17622-26-3
M.F
C15H19NO9
M. Wt
357.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HMBOA D-glucoside

CAS Number

17622-26-3

Product Name

HMBOA D-glucoside

IUPAC Name

7-methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-1,4-benzoxazin-3-one

Molecular Formula

C15H19NO9

Molecular Weight

357.31 g/mol

InChI

InChI=1S/C15H19NO9/c1-22-6-2-3-7-8(4-6)23-15(13(21)16-7)25-14-12(20)11(19)10(18)9(5-17)24-14/h2-4,9-12,14-15,17-20H,5H2,1H3,(H,16,21)

InChI Key

PMBZSEOAOIYRMW-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)NC(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O

Synonyms

2-O-glucosyl-7-methoxy-1,4(2H)-benzoxazin-3-one

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

COC1=CC2=C(C=C1)NC(=O)C(O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

The exact mass of the compound HMBOA D-glucoside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Benzoxazines - Supplementary Records. It belongs to the ontological category of benzoxazine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

HMBOA D-glucoside, or 2-hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine β-D-glucoside, is a naturally occurring compound belonging to the class of benzoxazinoids. It is characterized by its glucoside structure, where a β-D-glucopyranosyl moiety is linked to the aglycone, which is derived from benzoxazine. This compound plays a significant role in the chemical defense mechanisms of various plants, particularly in graminaceous species such as maize and wheat, where it contributes to their resistance against herbivory and pathogens .

  • Hydrolysis: The compound can be hydrolyzed by plant β-glucosidases, leading to the release of the aglycone form, which is known to exhibit biological activity .
  • Oxidation: Oxidative transformations can occur, altering the functional groups present in the molecule.
  • Reduction: HMBOA D-glucoside can also undergo reduction reactions, impacting its reactivity and biological properties.

These reactions are crucial for its metabolic pathways and interactions within plant systems.

The biological activity of HMBOA D-glucoside is notable for its role as a metabolite in mice and its involvement in plant defense mechanisms. It exhibits antimicrobial properties and acts as an insect deterrent. The aglycone form of HMBOA has been shown to possess phytotoxic effects against certain pathogens and pests, making it an important compound for agricultural applications . Additionally, it may influence plant growth and development through signaling pathways related to stress responses.

HMBOA D-glucoside can be synthesized through various methods:

  • Natural Extraction: It can be isolated from plant sources where it naturally occurs. This process often involves mechanical disruption of plant tissues followed by solvent extraction techniques .
  • Chemical Synthesis: Laboratory synthesis may involve glycosylation reactions where the glucosyl moiety is attached to the benzoxazine derivative. This typically requires specific catalysts and conditions to ensure selectivity and yield.
  • Biotechnological Approaches: Enzymatic synthesis using glycosyltransferases can also be employed to produce HMBOA D-glucoside from simpler precursors.

HMBOA D-glucoside has several applications:

  • Agricultural Use: Due to its insecticidal properties, it is being explored as a natural pesticide alternative.
  • Pharmaceutical Research: Its biological activities make it a candidate for further research in drug development targeting microbial infections or cancer.
  • Food Industry: Investigations into its antioxidant properties suggest potential applications in food preservation and safety .

Interaction studies involving HMBOA D-glucoside have revealed its complex relationships with other biochemical compounds:

  • Plant Interactions: It interacts with various signaling molecules within plants that mediate stress responses, influencing growth and defense mechanisms.
  • Microbial Interactions: Research indicates that HMBOA D-glucoside can affect microbial communities in soil and plant rhizospheres, potentially altering nutrient cycling and plant health .

These interactions highlight its ecological significance beyond mere chemical properties.

Several compounds share structural or functional similarities with HMBOA D-glucoside:

Compound NameStructure TypeUnique Features
DIMBOA D-glucosideBenzoxazinoidExhibits stronger insecticidal activity
HDMBOA D-glucosideBenzoxazinoidMore potent against specific pathogens
4-hydroxy-7-methoxy-benzoxazineHydroxamic acidDifferent biological activity profile

HMBOA D-glucoside is unique due to its specific glucosylation pattern and the balance of biological activities that contribute to both plant defense mechanisms and potential therapeutic applications. Its reactivity profile also distinguishes it from other similar compounds within the benzoxazinoid family .

HMBOA D-glucoside is characterized by a benzoxazinone backbone with a β-D-glucopyranosyl moiety attached at the 2-position. The compound has a molecular formula of C15H19NO9 and a molecular weight of 357.31 g/mol. It is also known by several synonyms including 2-O-Glucosyl-7-methoxy-1,4(2H)-benzoxazin-3-one, HMBOA beta-D-glucoside, and 2-Gmbo.

Chemical Identifiers

The compound can be identified using various standard chemical identifiers as presented in Table 1:

Identifier TypeValue
CAS Number17622-26-3
PubChem CID161229
ChEBI IDCHEBI:134457
Molecular FormulaC15H19NO9
Molecular Weight357.31 g/mol
IUPAC Name7-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-1,4-benzoxazin-3-one

Structural Characteristics

HMBOA D-glucoside is composed of two main structural components:

  • A benzoxazinone core with a methoxy group at the 7-position
  • A β-D-glucopyranosyl moiety attached to the 2-position of the benzoxazinone ring

The structure exhibits specific stereochemistry at the sugar moiety, which is crucial for its biological activity. The compound features multiple functional groups including hydroxyl groups, an ether linkage, and a lactam ring system.

Physical Description

Solid

XLogP3

-1.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

357.10598118 g/mol

Monoisotopic Mass

357.10598118 g/mol

Heavy Atom Count

25

Melting Point

250 - 251 °C

Dates

Last modified: 02-18-2024

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